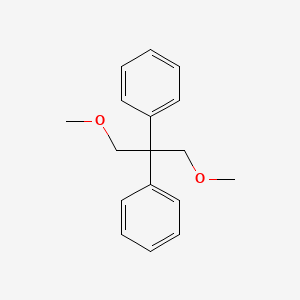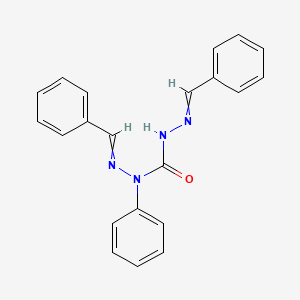
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its multiple fused rings and the presence of dehydrogenated sites, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of dehydrogenation on chemical reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism by which 1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4,5,8-Dimethanonaphthalene: Another compound with multiple fused rings and dehydrogenated sites.
Morphinan derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene is unique due to its specific arrangement of fused rings and dehydrogenated sites, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials.
属性
CAS 编号 |
165327-35-5 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
6,7-didehydro-1,2,3,3a,4,5,5a,9,10,10a,10b,10c-dodecahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h5,11-12,14-16H,1,3-4,7-10H2 |
InChI 键 |
FJYVYVMXKZDXIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC3C#CC=C4C3C2C(C1)CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)


![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)

